Home > Products > Screening Compounds P60478 > (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine
(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine -

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

Catalog Number: EVT-13479659
CAS Number:
Molecular Formula: C12H20N2O
Molecular Weight: 208.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a complex organic molecule that features a unique structure comprising a tetrahydrobenzo[d]isoxazole ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Source

Research related to this compound can be found across various scientific databases and journals. Notable studies have explored derivatives of tetrahydrobenzo[d]isoxazole, which have shown promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating its relevance in antimicrobial research .

Classification

This compound is classified as an isoxazole derivative, specifically belonging to the category of heterocyclic compounds. Isoxazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine typically involves several steps:

  1. Formation of the Tetrahydrobenzo[d]isoxazole Ring: This is often achieved through cyclization reactions involving appropriate precursors that contain both the nitrogen and the carbon components necessary for isoxazole formation.
  2. Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
  3. Amine Functionalization: The final step involves the introduction of the methanamine moiety, which may be accomplished through reductive amination or other amine coupling strategies.

Technical Details

The reaction conditions generally require careful control of temperature and pressure to optimize yields and purity. Solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly employed, along with catalysts like palladium or nickel for certain steps.

Molecular Structure Analysis

Structure

The molecular structure of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine can be represented as follows:

  • Chemical Formula: C_{13}H_{18}N_{2}O
  • Molecular Weight: Approximately 218.30 g/mol

The compound features a tetrahydrobenzo[d]isoxazole core with a tert-butyl substituent at the 5-position and a methanamine group at the 3-position.

Chemical Reactions Analysis

Reactions

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine can participate in various chemical reactions:

  1. Oxidation Reactions: The amine group can undergo oxidation to form imines or oximes.
  2. Substitution Reactions: The tert-butyl group may be substituted under certain conditions to introduce different functional groups.
  3. Coupling Reactions: The presence of the nitrogen atom allows for coupling reactions with electrophiles.

Technical Details

Reagents such as potassium permanganate for oxidation or alkyl halides for substitution are commonly used. The reaction conditions must be optimized to prevent degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism of action for (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is hypothesized to involve interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could also interact with receptors affecting neurotransmitter systems or other signaling pathways.

Data

Studies have indicated that related compounds exhibit antimicrobial properties by targeting bacterial enzymes . Further research into this specific compound's mechanism is warranted.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound's stability under various pH conditions should be evaluated to understand its reactivity better. Its basicity is influenced by the amine group.

Applications

Scientific Uses

The applications of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine extend into several fields:

  1. Medicinal Chemistry: Potential development as an antimicrobial agent targeting Mycobacterium tuberculosis.
  2. Biological Research: Investigated for its effects on cellular processes and signaling pathways.
  3. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

This compound represents a promising area for further research and development within pharmaceutical sciences due to its unique structure and potential biological activities.

Introduction to Isoxazole-Based Therapeutics

Role of Isoxazole Scaffolds in Medicinal Chemistry

Isoxazole—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This nucleus serves as a structural cornerstone in numerous therapeutic agents, exhibiting broad-spectrum biological activities including antimicrobial, antiviral, antitumor, anti-inflammatory, and antipsychotic effects. The remarkable bioactivity spectrum stems from the isoxazole ring’s ability to engage in diverse molecular interactions, serving as hydrogen bond acceptors, metal coordination sites, and bioisosteric replacements for phenyl, pyridine, or carbonyl groups [4]. Modern drug design exploits these properties to optimize pharmacokinetic profiles and target binding affinity, particularly in kinase inhibition and enzyme modulation applications.

Therapeutically valuable isoxazole derivatives function through multiple mechanisms: as enzyme inhibitors (e.g., COX-2 inhibitors like valdecoxib), receptor modulators (e.g., GABAₐ receptor agonist isoxazole-containing muscimol analogs), and DNA intercalators. Hybrid molecules incorporating isoxazole with other pharmacophores demonstrate enhanced bioactivity, leveraging synergistic effects such as improved membrane permeability and metabolic stability. Contemporary research focuses on developing isoxazole hybrids targeting multidrug-resistant pathogens and oncological pathways, with several candidates in advanced preclinical development [4]. The scaffold’s synthetic versatility enables rapid generation of combinatorial libraries for high-throughput screening against emerging therapeutic targets.

Table 1: Therapeutic Applications of Isoxazole Derivatives

Isoxazole DerivativeTherapeutic ApplicationMechanism of Action
ValdecoxibAnti-inflammatorySelective COX-2 inhibition
Muscimol analogsNeurological disordersGABAₐ receptor agonism
ABT-263 derivativesAnticancerBcl-2/Bcl-xL inhibition
Isoxazole-chalcone hybridsAntimicrobialCell wall/membrane disruption
Isoxazole-triazole conjugatesAntiviralViral polymerase inhibition

Structural Significance of Tetrahydrobenzoisoxazole Derivatives in Drug Design

Tetrahydrobenzoisoxazole derivatives represent structurally optimized bicyclic systems where the isoxazole ring is fused with a partially saturated benzene ring, conferring unique three-dimensionality and conformational constraints beneficial for selective target binding. The specific compound (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine (CAS# 1503283-43-9) exemplifies this structural class with molecular formula C₁₂H₂₀N₂O and molecular weight 208.30 g/mol [1] [2]. Its SMILES notation (NCC1=NOC2=C1CC(C(C)(C)C)CC2) reveals three critical structural elements:

  • The tert-butyl substituent at position 5 enhances lipophilicity and steric bulk, promoting hydrophobic pocket binding in target proteins while conferring metabolic stability by shielding adjacent metabolic soft spots. This group significantly influences the molecule’s overall conformation through steric interactions with the alicyclic ring system [7].
  • The tetrahydrobenzoisoxazole core provides a semi-rigid, boat-like conformation that reduces entropic penalties upon target binding compared to planar aromatic systems. The partially saturated ring system enables distinct spatial orientation of substituents critical for three-dimensional target complementarity.
  • The aminomethyl side chain (-CH₂NH₂) at position 3 serves as a versatile handle for molecular interactions, functioning as a hydrogen bond donor/acceptor, participating in salt bridge formation, or enabling chemical derivatization into amides, ureas, or Schiff bases to modulate physicochemical properties.

Structural analogs like the 4,6-dimethyl variant (CAS# 1523505-63-6, C₁₀H₁₆N₂O) and 5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2(3H)-thione demonstrate how modifications impact drug-like properties. The dimethyl analog’s reduced steric bulk lowers logP compared to the tert-butyl derivative, while the oxadiazole-thione replacement introduces hydrogen-bonding capacity and enhanced dipole moments [7] [8]. These structural variations enable fine-tuning of solubility, permeability, and target affinity within this chemotype.

Table 2: Structural Features of Tetrahydrobenzoisoxazole Derivatives

Structural FeatureRole in Drug DesignExample Derivatives
3-Aminomethyl substitutionHydrogen bonding; Salt bridge formation(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine [1]
5-tert-Butyl groupLipophilicity enhancement; Metabolic stability5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2(3H)-thione [7]
4,6-Dimethyl substitutionConformational restriction(4,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine [8]
Isoxazole-oxadiazole hybridsπ-Stacking capability; Dipole enhancementEN300-09473 (Enamine store) [7]

Historical Evolution of Isoxazole-Containing FLT3 Inhibitors

The development of isoxazole-containing FMS-like tyrosine kinase 3 (FLT3) inhibitors represents a strategic response to unmet needs in acute myeloid leukemia (AML) therapy, particularly for patients with FLT3-ITD mutations who exhibit poor prognosis with conventional chemotherapy. Early isoxazole-based kinase inhibitors emerged from scaffold-hopping approaches where the isoxazole ring served as a bioisostere for purine rings in ATP-competitive inhibitors. Initial candidates focused on monomeric isoxazoles with limited selectivity, but research progression revealed that bicyclic systems like tetrahydrobenzoisoxazole offered improved kinase selectivity profiles due to their ability to access unique hydrophobic regions adjacent to the ATP-binding site [3].

Patent analysis reveals a strategic evolution: WO2020055976A1 describes tert-butyl-containing heterocyclic compounds as bromodomain BRD4 inhibitors but simultaneously discloses their utility against oncogenic kinases, highlighting the target polypharmacology achievable with these scaffolds [3]. The tert-butyl group in particular enhances binding to the hydrophobic "gatekeeper" region in kinases, a feature exploited in advanced FLT3 inhibitors. Molecular hybridization strategies subsequently integrated the tetrahydrobenzoisoxazole motif with other privileged structures like triazolodiazepines (e.g., thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine cores) to yield dual FLT3-BRD4 inhibitors capable of simultaneously targeting kinase signaling and epigenetic regulation in leukemic cells [3].

Current research focuses on optimizing the methanamine side chain for enhanced FLT3 binding and reduced hERG affinity. Derivatives featuring basic amino groups demonstrate improved cellular uptake and retention in hematopoietic cells compared to neutral analogs. The requirement for cold-chain transportation of these experimental compounds (as noted in supplier documentation) underscores their stability limitations—an area of active research through prodrug approaches and formulation science [1] [2].

Table 3: Evolution of Isoxazole Derivatives in Kinase-Targeted Therapeutics

Development PhaseKey FeaturesTherapeutic Advancements
First-generation (2000–2010)Monomeric isoxazoles; ATP-mimeticModerate FLT3 inhibition; Limited selectivity
Second-generation (2010–2018)Bicyclic systems; Hydrophobic substituentsImproved kinase selectivity; Oral bioavailability
Current hybrids (2018–present)Tetrahydrobenzoisoxazole-triazolodiazepinesDual FLT3-BRD4 inhibition; Epigenetic modulation
Next-generation focusProdrug derivatives; Salt formsEnhanced metabolic stability; Reduced cardiotoxicity

Properties

Product Name

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

IUPAC Name

(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C12H20N2O/c1-12(2,3)8-4-5-11-9(6-8)10(7-13)14-15-11/h8H,4-7,13H2,1-3H3

InChI Key

NHUBHKDDRLTEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.